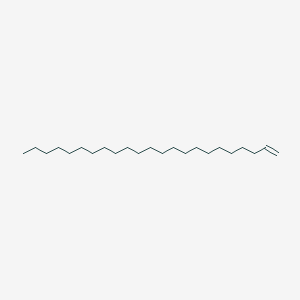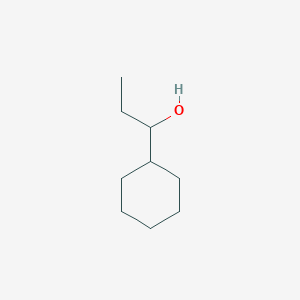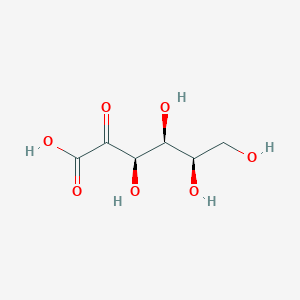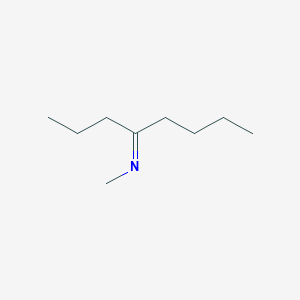
N-methyloctan-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyloctan-4-imine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have certain biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-methyloctan-4-imine is not fully understood. However, it has been suggested that it may inhibit bacterial growth by disrupting the bacterial cell membrane. It may also inhibit cancer cell growth by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-methyloctan-4-imine has been found to have certain biochemical and physiological effects. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. It has also been found to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of N-methyloctan-4-imine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyloctan-4-imine has certain advantages and limitations for lab experiments. It has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment. However, its synthesis method is complex and the yield varies depending on the method used. Further research is needed to fully understand the advantages and limitations of N-methyloctan-4-imine for lab experiments.
Direcciones Futuras
There are several future directions for research on N-methyloctan-4-imine. One direction is to further study its antimicrobial properties and its potential use in treating bacterial infections. Another direction is to study its potential use in cancer treatment and to understand its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-methyloctan-4-imine.
Métodos De Síntesis
N-methyloctan-4-imine can be synthesized using various methods. One method involves the reaction of octan-4-amine with formaldehyde and methylamine. Another method involves the reaction of octan-4-amine with paraformaldehyde and methylamine in the presence of a catalyst. The yield of N-methyloctan-4-imine varies depending on the method used.
Aplicaciones Científicas De Investigación
N-methyloctan-4-imine has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment. N-methyloctan-4-imine has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
18641-75-3 |
|---|---|
Nombre del producto |
N-methyloctan-4-imine |
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N-methyloctan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-6-8-9(10-3)7-5-2/h4-8H2,1-3H3 |
Clave InChI |
BTAVTPMIUHGOKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CCC |
SMILES canónico |
CCCCC(=NC)CCC |
Sinónimos |
N-(1-Propylpentylidene)methylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







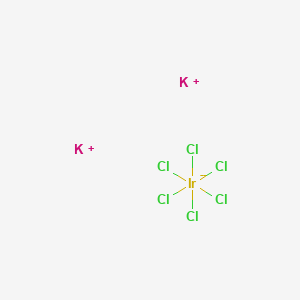



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)

